5-Azaspiro[3.5]nonan-9-ol
Description
5-Azaspiro[3.5]nonan-9-ol is a bicyclic organic compound characterized by a spirocyclic framework with a nitrogen atom (aza) at position 5 and a hydroxyl group (-ol) at position 7. Its molecular formula is C₈H₁₅NO, and its molecular weight is 141.21 g/mol . The spiro[3.5]nonane core consists of two fused rings—a three-membered and a five-membered ring—sharing a single atom (spiro junction). The hydroxyl group at position 9 introduces polarity and hydrogen-bonding capabilities, making it relevant in pharmaceutical and catalytic applications.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-azaspiro[3.5]nonan-9-ol |
InChI |
InChI=1S/C8H15NO/c10-7-3-1-6-9-8(7)4-2-5-8/h7,9-10H,1-6H2 |
InChI Key |
PBXCRIIVLFJMFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(CCC2)NC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[3.5]nonan-9-ol typically involves the use of N-Boc-4-piperidone as a starting material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper to form N-Boc-7-azaspiro ketone. The azaspiro ketone intermediate is then reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol. Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be adapted for large-scale production by optimizing reaction conditions and using appropriate industrial equipment.
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[3.5]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different spirocyclic amines.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) is commonly used for reducing the azaspiro ketone intermediate.
Substitution: Nucleophiles such as alkyl halides can be used under basic conditions to introduce various substituents.
Major Products Formed
Oxidation: Formation of spirocyclic ketones or aldehydes.
Reduction: Formation of spirocyclic amines.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
5-Azaspiro[3.5]nonan-9-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.5]nonan-9-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The nitrogen atom in the spirocyclic ring may play a crucial role in binding to biological targets, influencing various biochemical processes.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 5-Azaspiro[3.5]nonan-9-ol with six analogous compounds, highlighting key structural variations and properties:
Key Research Findings
Conformational Stability: X-ray studies of 7-benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol revealed a rare chair-boat conformation with trigonal nitrogen, indicating that heteroatom placement (N vs. O) and substituents significantly influence molecular geometry .
Catalytic Applications: Novel phase-transfer catalysts (PTC-A and PTC-B) based on azaspiro[4.4]nonane and azaspiro[4.5]decane frameworks highlight the role of spirocyclic amines in asymmetric synthesis .
Physicochemical and Functional Insights
- Hydroxyl vs.
- Heteroatom Position: Replacing nitrogen with oxygen (e.g., 5-Oxaspiro[3.5]nonan-8-ol) reduces basicity, altering reactivity in acid-base or catalytic contexts .
- Salt Formation: Hydrochloride salts (e.g., 7-Azaspiro[3.5]nonan-2-ol HCl) improve stability and bioavailability, critical for pharmaceutical formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
